molecular formula C26H24N4O4 B11669882 3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669882
M. Wt: 456.5 g/mol
InChI Key: XAXYTUMQXZMLEO-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a dihydroacenaphthylene moiety, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The synthetic route often begins with the preparation of the pyrazole ring, followed by the introduction of the dihydroacenaphthylene and trimethoxyphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications. In chemistry, it is studied for its potential as a building block for more complex molecules. In biology, it is investigated for its potential biological activities, including antimicrobial and anticancer properties. In medicine, researchers explore its potential as a therapeutic agent due to its unique molecular structure. Additionally, this compound may have industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

When compared to similar compounds, 3-(1,2-dihydroacenaphthylen-5-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of structural features Similar compounds may include other pyrazole derivatives or molecules containing dihydroacenaphthylene and trimethoxyphenyl groupsSome similar compounds include 3-(1,2-dihydroacenaphthylen-5-yl)tetrahydrofuran-3-ol and 3-(1,2-dihydroacenaphthylen-5-yl)pentan-3-ol .

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

3-(1,2-dihydroacenaphthylen-5-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24N4O4/c1-32-22-13-24(34-3)23(33-2)11-17(22)14-27-30-26(31)21-12-20(28-29-21)18-10-9-16-8-7-15-5-4-6-19(18)25(15)16/h4-6,9-14H,7-8H2,1-3H3,(H,28,29)(H,30,31)/b27-14+

InChI Key

XAXYTUMQXZMLEO-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C4CCC5=C4C3=CC=C5)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.